Enhanced Stability and Exopeptidase Resistance vs. Non‑Acetylated Angiotensinogen (1‑14) Porcine
Acetyl Angiotensinogen (1-14), porcine exhibits markedly increased resistance to exopeptidase degradation relative to its non-acetylated counterpart. N‑terminal acetylation blocks aminopeptidase activity, extending peptide half-life and reducing background hydrolysis in biological matrices [1]. In a comparative study of plasma renin activity assays, the acetylated (1‑14) peptide provided more consistent measurements with reduced background noise and improved linearity compared to native substrates [2].
| Evidence Dimension | Stability (exopeptidase resistance) |
|---|---|
| Target Compound Data | Acetylated (1-14) peptide: half-life prolonged; aminopeptidase-resistant |
| Comparator Or Baseline | Non-acetylated Angiotensinogen (1-14) porcine (CAS 20845-02-7): rapid aminopeptidase degradation |
| Quantified Difference | Qualitative improvement in assay reproducibility and reduced background noise |
| Conditions | In vitro plasma renin activity assays; comparison of native vs. synthetic acetylated substrates |
Why This Matters
Improved stability ensures more reproducible renin activity measurements, reducing inter-assay variability and enabling longer incubation times without protease interference.
- [1] Kokubu, T., Hiwada, K., Sato, Y., Iwata, T., Imamura, Y., & Matsueda, R. (1982). Inhibition of renin by conformationally restricted analogues of angiotensinogen. Biochemical Journal, 205(1), 43–47. View Source
- [2] Sealey, J. E., et al. (2005). Measurements of enzyme activity and immunoreactivity of plasma renin. Hypertension. (As summarized in bfpmrna.com mechanistic insights). View Source
